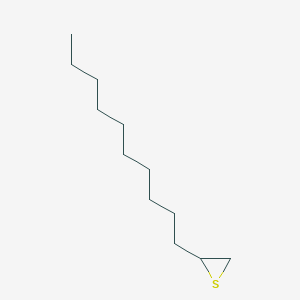
3-(Propan-2-ylidene)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-ylidene)azetidine Hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a four-membered heterocyclic compound containing a nitrogen atom, which is known as an azetidine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)azetidine Hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the propan-2-ylidene group. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylidene)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming functionalized azetidine derivatives.
Substitution Reactions: The compound can undergo substitution reactions where the propan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NH-heterocycles, boronic acids, and various catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Reaction conditions often involve moderate temperatures and specific solvents like MeCN/MeOH .
Major Products
The major products formed from the reactions of this compound include functionalized azetidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(Propan-2-ylidene)azetidine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylidene)azetidine Hydrochloride involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
3-(Propan-2-ylidene)azetidine Hydrochloride can be compared with other similar compounds such as:
Azetidine: A four-membered ring containing a nitrogen atom, known for its reactivity and use in organic synthesis.
Pyrrolidine: A five-membered ring containing a nitrogen atom, commonly used in the synthesis of pharmaceuticals and natural products.
Piperidine: A six-membered ring containing a nitrogen atom, widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
3-propan-2-ylideneazetidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5(2)6-3-7-4-6;/h7H,3-4H2,1-2H3;1H |
InChI Key |
YJWZATXNSCQNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CNC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)




![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)

